(R)-Ácido 2-aminooctanodioico

Descripción general

Descripción

2-Aminosuberic acid is an important α-amino acid that has garnered significant attention due to its unique properties and applications in various fields. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is particularly notable for its role in the synthesis of cyclic peptides, which have applications in drug design and development .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

D-alpha-aminosuberic acid serves as a crucial building block in the synthesis of pharmaceuticals, particularly for drugs targeting metabolic disorders. Its derivatives are utilized in creating peptide-based drugs, which have shown promise in treating various diseases. For instance, the synthesis of specific peptide derivatives using D-alpha-aminosuberic acid has been documented, showcasing its role in pharmaceutical intermediates .

Biochemical Research

In biochemical research, D-alpha-aminosuberic acid is instrumental for studying amino acid metabolism and its effects on cellular processes. Researchers utilize it to gain insights into metabolic pathways and the biochemical mechanisms underlying various physiological functions. Its ability to influence macrophage polarization and function has been highlighted, suggesting potential therapeutic applications for inflammatory diseases .

Nutrition Science

D-alpha-aminosuberic acid is being explored in nutrition science, particularly within dietary supplements aimed at enhancing muscle recovery and overall health. Its incorporation into supplements appeals to athletes and fitness enthusiasts who seek to improve their performance and recovery times . The compound's role in promoting muscle synthesis and recovery mechanisms is an area of active investigation.

Cosmetic Formulations

The cosmetic industry has begun incorporating D-alpha-aminosuberic acid into skincare products due to its potential benefits for skin hydration and elasticity. The compound's properties may contribute to improved skin health, making it attractive for cosmetic manufacturers looking to enhance their product formulations .

Polymer Chemistry

In polymer chemistry, D-alpha-aminosuberic acid is utilized in the synthesis of biodegradable polymers. This application aligns with the growing demand for environmentally friendly materials across various industries. Its role as a precursor in developing sustainable polymers highlights its versatility beyond traditional biochemical applications .

Comprehensive Data Table

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Building block for peptide synthesis | Used in drugs targeting metabolic disorders |

| Biochemical Research | Study of amino acid metabolism | Influences macrophage function; potential anti-inflammatory effects |

| Nutrition Science | Dietary supplements for muscle recovery | Enhances performance; appeals to athletes |

| Cosmetic Formulations | Skincare products | Benefits for skin hydration and elasticity |

| Polymer Chemistry | Synthesis of biodegradable polymers | Supports development of sustainable materials |

Case Studies

- Pharmaceutical Applications : Research has demonstrated the successful use of D-alpha-aminosuberic acid derivatives in synthesizing peptide-based drugs that target specific metabolic pathways, showcasing its utility as a pharmaceutical intermediate .

- Biochemical Impact on Inflammation : A study involving animal models indicated that D-alpha-aminosuberic acid could regulate macrophage polarization, leading to reduced inflammation markers and improved survival rates in sepsis models .

- Nutritional Supplementation : Clinical trials have suggested that dietary supplements containing D-alpha-aminosuberic acid can significantly enhance muscle recovery post-exercise, making it a valuable addition to sports nutrition products .

Mecanismo De Acción

Target of Action

This compound is a derivative of amino acids, which are known to interact with various receptors and enzymes in the body

Mode of Action

As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids, potentially influencing protein synthesis or neurotransmission . .

Biochemical Pathways

Amino acids and their derivatives can influence a variety of biochemical pathways, including those involved in protein synthesis, neurotransmission, and cellular metabolism

Pharmacokinetics

As an amino acid derivative, it may be absorbed and distributed in the body in a similar manner to other amino acids . .

Result of Action

Amino acids and their derivatives can have a variety of effects at the molecular and cellular level, potentially influencing protein synthesis, neurotransmission, and cellular metabolism

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-2-Aminooctanedioic acid. Factors such as temperature and pH can affect enzyme activity, potentially influencing the action of ®-2-Aminooctanedioic acid . Additionally, the presence of other compounds in the environment may also influence the action of ®-2-Aminooctanedioic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Aminosuberic acid can be synthesized from aspartic acid through a series of chemical reactions. One common method involves the preparation of (S)-2-aminohept-6-enoate ester as a building block, followed by diversification through cross-metathesis reactions . The synthetic route typically includes steps such as HWE-type olefination, leading to the formation of unsaturated esters, and subsequent hydrogenation and hydrolysis to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 2-aminosuberic acid are not extensively documented, the general approach involves large-scale synthesis using similar chemical routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminosuberic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or aldehydes.

Comparación Con Compuestos Similares

2-Aminosuberic acid can be compared with other similar compounds, such as:

2-Aminopimelic Acid: Both compounds are used as building blocks in peptide synthesis, but 2-aminosuberic acid has unique properties that make it more suitable for certain applications.

Cysteine Derivatives: These compounds also exhibit HDAC inhibitory activity, but 2-aminosuberic acid derivatives have shown higher potency and selectivity in some studies.

Actividad Biológica

D-alpha-aminosuberic acid (D-Asu) is a non-proteinogenic amino acid that has garnered attention for its unique structure and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

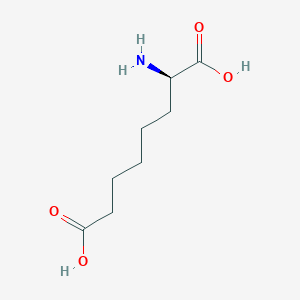

Structural Characteristics

D-alpha-aminosuberic acid is characterized by a five-carbon dicarboxylic acid side chain. Its structural formula can be represented as follows:

This unique structure differentiates it from common amino acids, providing specific properties that influence its biological activity.

1. Peptide Synthesis

D-alpha-aminosuberic acid serves as an important intermediate in peptide synthesis. It can be used to create various peptide derivatives through protective group strategies such as Z-, Boc-, and Fmoc-protection. These derivatives have applications in drug development and biochemical research .

2. Neurotransmitter Modulation

Research indicates that D-Asu may act as a neuromodulator, influencing neuronal activity in the brain. This potential role suggests that it could affect neurotransmission and neuronal signaling pathways, although further studies are necessary to elucidate these mechanisms.

3. Inhibition of Microbial Activity

D-alpha-aminosuberic acid has demonstrated antimicrobial properties, particularly in inhibiting aerobic microorganisms. Studies have shown it can inhibit microbial iron reduction in various Geobacter strains, indicating a potential application in microbial management and bioremediation .

Synthesis Methods

D-alpha-aminosuberic acid can be synthesized through several methods:

- Chemical Synthesis : Utilizing various reagents to construct the dicarboxylic structure.

- Biological Synthesis : Employing enzymatic reactions to produce D-Asu from precursor compounds .

Case Study 1: Peptide Derivatives

A study focused on synthesizing peptide derivatives of D-alpha-aminosuberic acid highlighted its versatility in forming tripeptides with specific protective groups. This research demonstrated the compound's utility in developing bioactive peptides that could serve therapeutic purposes .

Case Study 2: Neurotransmitter Activity

An investigation into the neuromodulatory effects of D-alpha-aminosuberic acid showed promising results in modulating neurotransmitter release in neuronal cultures. The findings suggest potential applications in treating neurological disorders, although further clinical studies are needed to confirm efficacy.

Comparative Analysis of Amino Acids

To understand the unique properties of D-alpha-aminosuberic acid, a comparison with other amino acids is presented below:

| Amino Acid | Structure Features | Biological Role |

|---|---|---|

| D-alpha-Aminosuberic Acid | Five-carbon dicarboxylic structure | Intermediate in peptide synthesis; potential neuromodulator |

| L-Aspartic Acid | Two carboxylic groups; one amino group | Neurotransmitter; involved in metabolism |

| L-Glutamic Acid | Two carboxylic groups; one amino group | Major neurotransmitter; metabolic functions |

| L-Lysine | Four carbon atoms; one amino group | Essential amino acid; protein synthesis |

Propiedades

IUPAC Name |

(2R)-2-aminooctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFPFYYTUIARDI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@H](C(=O)O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173312 | |

| Record name | 2-Aminosuberic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19641-63-5 | |

| Record name | 2-Aminosuberic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminosuberic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.